molecular formula C11H18BrNO3 B13559748 tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate

tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate

Cat. No.: B13559748
M. Wt: 292.17 g/mol
InChI Key: BXODIXUXUYVIKF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-bromoacetyl)cyclobutane under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its potential biological effects.

Comparison with Similar Compounds

tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific cyclobutyl and bromoacetyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H18BrNO3

Molecular Weight

292.17 g/mol

IUPAC Name

tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate

InChI

InChI=1S/C11H18BrNO3/c1-10(2,3)16-9(15)13-11(5-4-6-11)8(14)7-12/h4-7H2,1-3H3,(H,13,15)

InChI Key

BXODIXUXUYVIKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(=O)CBr

Origin of Product

United States

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